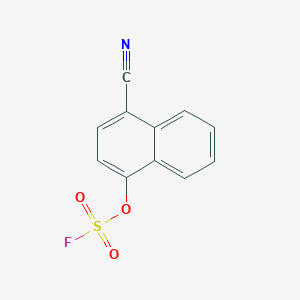

1-Chloro-2,4-dimethoxy-6-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-2,4-dimethoxy-6-iodobenzene is an organic compound with the molecular formula C8H8ClIO2 and a molecular weight of 298.51 . It is used in research and has a CAS number of 1805224-20-7 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2,4-dimethoxy-6-iodobenzene are not fully detailed in the retrieved data . For similar compounds, properties such as boiling point, melting point, and density can be influenced by the nature and position of the substituents on the benzene ring .Applications De Recherche Scientifique

Applications in Energy Storage

1-Chloro-2,4-dimethoxy-6-iodobenzene derivatives exhibit potential in the field of energy storage, particularly as catholyte materials for non-aqueous redox flow batteries. These compounds, due to their high open-circuit potentials and excellent electrochemical reversibility, are promising for achieving high chemical stability in their oxidized form. For example, the substitution in the arene ring with bicyclic substitutions and ether chains leads to the development of novel catholyte molecules like BODMA, which shows greater solubility and superior chemical stability in the charged state, enhancing the performance and durability of redox flow batteries (Jingjing Zhang et al., 2017).

Electrophilic Aromatic Chlorination

The compound's behavior in electrophilic aromatic chlorination processes has been studied, providing insights into the mechanisms involved in the chlorination of dimethoxybenzene derivatives. These studies compare electrophilic and anodic chlorination, revealing different mechanistic pathways that could influence the development of more efficient synthetic methodologies for chlorinated aromatic compounds (L. Appelbaum et al., 2001).

Role in Oxidation Reactions

1-Chloro-2,4-dimethoxy-6-iodobenzene and its related compounds have been identified as effective cofactors in oxidation reactions, particularly in the context of lignin peroxidase (LiP) oxidation processes. These chloroaromatic metabolites enhance the oxidation of specific substrates, such as anisyl alcohol, showcasing a mechanism that could be exploited in biotechnological applications and the development of environmentally friendly oxidation processes (P. Teunissen & J. Field, 1998).

Safety and Hazards

The safety data sheet for a similar compound, 1-Chloro-4-iodobenzene, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle such compounds with appropriate protective equipment and in a well-ventilated area .

Propriétés

IUPAC Name |

2-chloro-1-iodo-3,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEWXILSSRWYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)I)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)

![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2751135.png)

![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)

![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2751143.png)

![3-Tert-butyl-7-(2-ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2751146.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)

![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)